molecular formula C9H8F2O4S B13427329 Benzenesulfonyl-difluoro-acetic acid methyl ester

Benzenesulfonyl-difluoro-acetic acid methyl ester

Cat. No.: B13427329
M. Wt: 250.22 g/mol
InChI Key: BFTYFPYIGPSMHG-UHFFFAOYSA-N
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Description

Benzenesulfonyl-difluoro-acetic acid methyl ester is an organic compound with the molecular formula C9H8F2O4S It is a derivative of benzenesulfonyl and difluoroacetic acid, featuring a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonyl-difluoro-acetic acid methyl ester typically involves the reaction of benzenesulfonyl chloride with difluoroacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the use of a catalyst to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonyl-difluoro-acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.

Major Products:

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzenesulfonyl compounds.

Scientific Research Applications

Benzenesulfonyl-difluoro-acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzenesulfonyl-difluoro-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and difluoroacetic acid moieties contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

  • Benzenesulfonyl-methanesulfonyl-acetic acid ethyl ester
  • Difluoroacetic acid methyl ester
  • Benzenesulfonyl chloride

Comparison: Benzenesulfonyl-difluoro-acetic acid methyl ester stands out due to its unique combination of sulfonyl and difluoroacetic acid groups This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds

Properties

Molecular Formula

C9H8F2O4S

Molecular Weight

250.22 g/mol

IUPAC Name

methyl 2-(benzenesulfonyl)-2,2-difluoroacetate

InChI

InChI=1S/C9H8F2O4S/c1-15-8(12)9(10,11)16(13,14)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

BFTYFPYIGPSMHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(F)(F)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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